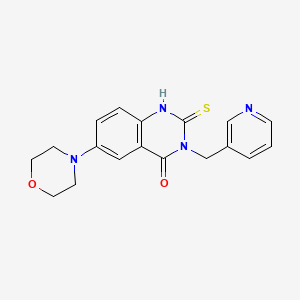![molecular formula C19H23FN4O2S B2983064 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione CAS No. 378199-10-1](/img/no-structure.png)
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione, also known as FHMPD, is a chemical compound that belongs to the family of purine analogues. It is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. FHMPD has been extensively studied for its potential application in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).
Mecanismo De Acción
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione selectively inhibits PDE5 by binding to its catalytic site and preventing the hydrolysis of cGMP. This results in an increase in the intracellular levels of cGMP, which activates protein kinase G (PKG) and leads to the relaxation of smooth muscle cells. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has a higher affinity for PDE5 than other PDE isoforms, such as PDE1, PDE3, and PDE4, which are involved in the regulation of cardiac and vascular function.
Biochemical and Physiological Effects:
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been shown to have beneficial effects on various physiological and pathological conditions, including ED, PAH, heart failure, diabetes, and cancer. In animal models, 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been shown to improve erectile function, reduce pulmonary vascular resistance, and attenuate cardiac remodeling. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has also been shown to inhibit the growth and metastasis of cancer cells by modulating the cGMP/PKG signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has several advantages as a research tool, including its high potency and selectivity for PDE5, its ability to cross the blood-brain barrier, and its low toxicity. However, 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione also has some limitations, such as its poor solubility in aqueous solutions, its instability under acidic conditions, and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione, including the development of more potent and selective PDE5 inhibitors, the investigation of the role of PDE5 in other physiological systems, and the exploration of the therapeutic potential of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione in other diseases. Additionally, the use of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione involves the reaction of 4-fluorobenzyl chloride with hexylthiol and 3-methylxanthine in the presence of a base, followed by oxidation with hydrogen peroxide to yield the final product. The purity and yield of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been widely used as a research tool for investigating the role of PDE5 in various physiological and pathological processes. It has been shown to increase the levels of cGMP in smooth muscle cells, leading to relaxation of the corpus cavernosum and pulmonary vasculature. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has also been used to study the effects of PDE5 inhibition on platelet function, inflammation, and oxidative stress.
Propiedades
Número CAS |
378199-10-1 |
|---|---|
Fórmula molecular |
C19H23FN4O2S |
Peso molecular |
390.48 |
Nombre IUPAC |
8-[(4-fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H23FN4O2S/c1-3-4-5-6-11-24-15-16(23(2)18(26)22-17(15)25)21-19(24)27-12-13-7-9-14(20)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,22,25,26) |
Clave InChI |
DKIACKAWRXNVGD-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)
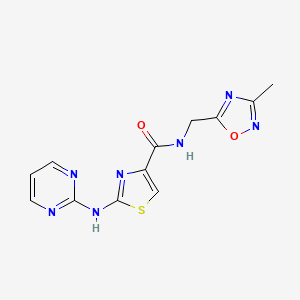
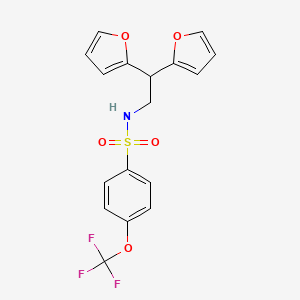
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)
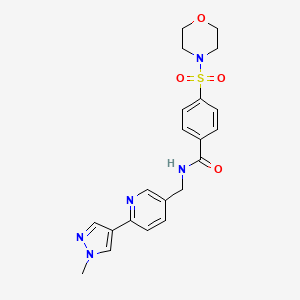
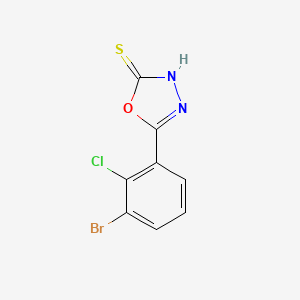

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)
![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)
